2-(1-methyl-1H-pyrrol-2-yl)azepane

Description

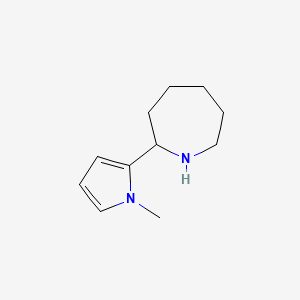

2-(1-Methyl-1H-pyrrol-2-yl)azepane is a heterocyclic compound featuring a seven-membered azepane ring (a saturated nitrogen-containing ring) substituted at the 2-position with a 1-methylpyrrole moiety. The pyrrole group is a five-membered aromatic ring with one nitrogen atom, methylated at the N1 position. This structure combines the conformational flexibility of azepane with the aromatic and electronic properties of the pyrrole system.

Properties

IUPAC Name |

2-(1-methylpyrrol-2-yl)azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-13-9-5-7-11(13)10-6-3-2-4-8-12-10/h5,7,9-10,12H,2-4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMWDOYUTMVFNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2CCCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867330-03-8 | |

| Record name | 2-(1-methyl-1H-pyrrol-2-yl)azepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)azepane typically involves the reaction of 1-methyl-1H-pyrrole with azepane under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials .

Chemical Reactions Analysis

2-(1-methyl-1H-pyrrol-2-yl)azepane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

2-(1-methyl-1H-pyrrol-2-yl)azepane is utilized in various scientific research fields, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)azepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Structural Features:

- Molecular formula : C₁₁H₁₆N₂.

- Molecular weight : 176.26 g/mol.

- Functional groups : Azepane (secondary amine), 1-methylpyrrole (aromatic heterocycle).

- Stereochemistry : The azepane ring introduces conformational flexibility, while the pyrrole’s planarity may facilitate π-π stacking interactions.

Comparison with Structurally Similar Compounds

Below, 2-(1-methyl-1H-pyrrol-2-yl)azepane is compared to three analogs: 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile , 2-[(1-methyl-1H-pyrrol-2-yl)carbonylmethyl]isoindoline-1,3-dione , and pyrrolidine-based bicyclic lactams (e.g., from ).

Table 2: Physicochemical and Functional Properties

Key Research Findings

Synthetic Accessibility: The acetonitrile derivative () is synthesized efficiently via Friedel-Crafts alkylation, whereas the phthalimide analog () requires TiCl₄-mediated acylation for regioselectivity.

Structural Influence on Bioactivity :

- The azepane ring’s flexibility may enhance binding to proteins with deep hydrophobic pockets (e.g., kinases or GPCRs), whereas the rigid phthalimide derivative () favors planar interactions with aromatic residues in enzyme active sites .

Crystallographic Insights: The phthalimide derivative forms dimers via π-π interactions (centroid distance: 3.45 Å), a feature absent in the azepane analog due to its non-planar structure .

Thermodynamic Stability :

- Azepane’s saturated ring confers higher stability against oxidation compared to unsaturated analogs like pyrrole-acetonitrile .

Biological Activity

2-(1-methyl-1H-pyrrol-2-yl)azepane is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrrole ring and an azepane moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Pyrrole Ring | Contributes to the compound's electron-rich nature, enhancing its reactivity with biological targets. |

| Azepane Moiety | A seven-membered ring that may influence the compound's pharmacokinetics and receptor interactions. |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor, particularly in pathways associated with cancer cell proliferation. For example, related compounds have shown inhibitory effects on KIF18A, a kinesin motor protein involved in mitosis.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing azepane and isoxazole moieties have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism likely involves disruption of cellular processes or interference with enzyme functions critical for bacterial survival.

Anticancer Potential

The potential anticancer properties of this compound are linked to its structural components. The compound may inhibit specific kinases or other proteins involved in cell cycle regulation, thereby reducing cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting a promising avenue for therapeutic development.

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor in various enzymatic pathways. Research has highlighted its potential role in modulating cellular pathways that are crucial for maintaining homeostasis and responding to stressors .

Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial effects of synthesized derivatives of azepane compounds against several bacterial strains using the agar-well diffusion method. The results indicated that compounds similar to this compound exhibited moderate to significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity Assessment

In another investigation, the anticancer potential of related azepane derivatives was assessed through cell viability assays. The findings revealed that these compounds could significantly reduce the viability of cancer cell lines, indicating their potential use as chemotherapeutic agents .

Study 3: Enzyme Interaction Studies

Research focusing on enzyme interactions demonstrated that compounds containing the azepane structure could effectively inhibit specific enzymes involved in metabolic pathways. This inhibition was characterized through kinetic studies and molecular docking simulations, providing insights into their mechanism of action .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for regioselective functionalization of pyrrole derivatives like 2-(1-methyl-1H-pyrrol-2-yl)azepane?

- Methodological Answer : Regioselective acylation at the 2-position of pyrroles can be achieved using N-acylbenzotriazoles as acylating agents in the presence of TiCl₄ as a Lewis acid. This method minimizes side reactions and ensures high regiochemical control. For example, a reaction mixture containing TiCl₄ (1.0 M in CH₂Cl₂) and 1-methyl-1H-pyrrole (10.36 mmol) was stirred for 4 hours at room temperature, yielding 67.5% after purification via silica gel chromatography (hexane/ethyl acetate gradient) .

Q. How can the purity of this compound be validated post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a polar column (e.g., C18 stationary phase) is effective for purity assessment. Gas chromatography (GC) with flame ionization detection (FID) is also recommended, as validated for structurally similar pyrrole derivatives like 2-acetylpyrrole .

Advanced Research Questions

Q. How should crystallographic data contradictions (e.g., asymmetric unit dimerization) be resolved during structural analysis of related azepane-pyrrole compounds?

- Methodological Answer : When asymmetric units exhibit dimeric patterns with variable dihedral angles (e.g., 82.95° vs. 86.57° between pyrrole and phthalimide moieties), employ multi-software validation. Use SHELXL for refinement and ORTEP-III for graphical representation of π-π interactions (centroid distances ~3.45 Å). Cross-validate torsion angles with density functional theory (DFT) calculations to confirm energetically favorable conformations .

Q. What strategies optimize refinement parameters for high-resolution X-ray crystallography of nitrogen-containing heterocycles like this compound?

- Methodological Answer : For monoclinic crystals (space group P2₁/c), refine hydrogen atoms using a riding model with isotropic displacement parameters (1.2–1.5× parent atom Ueq). Collect data at low temperature (e.g., 193 K) to minimize thermal motion artifacts. Use a CAD-4 diffractometer with CuKα radiation (λ = 1.54178 Å) and monitor intensity decay (e.g., 2% per 60 minutes) to ensure data consistency .

Q. How can regiochemical ambiguities in pyrrole-azepane derivatives be addressed using spectroscopic and crystallographic cross-validation?

- Methodological Answer : Combine ¹H-¹³C HMBC NMR to identify long-range coupling (e.g., correlations between pyrrole C2 and adjacent azepane protons) with single-crystal X-ray diffraction. For example, crystallographic data (e.g., C15H12N2O3, Z = 8) confirmed 2-substitution in a dimeric structure via intermolecular π-π interactions, resolving ambiguities in NMR assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.